molecular formula C6H13ClN2O B2358592 (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride CAS No. 858935-05-4

(1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride

Cat. No.: B2358592
CAS No.: 858935-05-4
M. Wt: 164.63
InChI Key: MONWWZXCWPTRDY-UYXJWNHNSA-N
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Description

(1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride is a chiral compound with potential applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which can influence its reactivity and interactions with biological systems.

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the stereochemistry of the compound, leading to different products depending on the reaction conditions.

Common Reagents and Conditions: Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The reaction conditions, such as temperature and solvent, can significantly affect the outcome of these reactions.

Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, the use of diazo compounds can lead to the formation of cyclopropane-containing amino acids .

Scientific Research Applications

Chemistry: In chemistry, (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of chiral catalysts and ligands.

Biology: In biology, this compound can be used to study the effects of chirality on biological systems. Its interactions with enzymes and receptors can provide insights into the role of stereochemistry in biological processes.

Medicine: In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its unique structure can be used to develop new drugs with specific biological activities.

Industry: In industry, this compound can be used in the production of fine chemicals and pharmaceuticals. Its high purity and well-defined stereochemistry make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry can influence its binding to enzymes and receptors, leading to different biological effects. The exact molecular targets and pathways involved can vary depending on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride include (1S,2R)-(+)-Ephedrine hydrochloride and other chiral amines . These compounds share similar structural features but can have different reactivities and biological activities.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which can influence its chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(1S,2R)-2-aminocyclopentane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONWWZXCWPTRDY-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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